molecular formula C11H10O B106154 8-Methylnaphthalen-2-ol CAS No. 19393-87-4

8-Methylnaphthalen-2-ol

Cat. No. B106154
CAS RN: 19393-87-4
M. Wt: 158.2 g/mol
InChI Key: IIMWYPQPDPTIIA-UHFFFAOYSA-N
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Description

8-Methylnaphthalen-2-ol is a chemical compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by a naphthalene backbone with a methyl group and a hydroxyl group attached to it. Although the specific compound 8-Methylnaphthalen-2-ol is not directly synthesized or analyzed in the provided papers, related naphthalene derivatives and their synthesis methods are discussed, which can provide insights into the potential synthesis and properties of 8-Methylnaphthalen-2-ol.

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of 8-Iodonaphthalene-1-carbaldehyde, a related naphthalene derivative, involves the conversion into Ellman's imine and subsequent transformations to create a library of polycyclic carbo- and heterocycles . Similarly, the synthesis of 2-formyl-1,4,5,8-tetramethoxynaphthalene is achieved through methylation and formylation steps, yielding high product yields . These methods suggest that the synthesis of 8-Methylnaphthalen-2-ol could potentially be achieved through similar synthetic strategies, such as functional group transformations and the use of phase transfer catalysis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the molecular structure of 1,8-Bis(diphenylamino)naphthalene was determined by X-ray structure analysis, revealing the arrangement of substituents and steric strain within the molecule . Similarly, the structure of a Schiff base compound derived from a naphthalene derivative was characterized by various spectroscopic methods and confirmed by Hirshfeld surface analysis . These studies indicate that the molecular structure of 8-Methylnaphthalen-2-ol could be elucidated using similar analytical techniques to understand its conformation and electronic properties.

Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions. The papers provided do not directly discuss the chemical reactions of 8-Methylnaphthalen-2-ol, but they do provide examples of reactions involving similar compounds. For instance, the synthesis of various polycyclic structures from 8-Iodonaphthalene-1-carbaldehyde demonstrates the reactivity of the naphthalene core in forming complex molecules . These examples suggest that 8-Methylnaphthalen-2-ol could also participate in diverse chemical reactions, potentially leading to the formation of novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure and substituents. The provided papers discuss the properties of various naphthalene-based compounds, such as their crystalline structure, conformational behavior, and reactivity descriptors . For example, the Schiff base compound exhibits significant anticorrosion properties for iron and copper, as investigated using density functional theory (DFT) . The computational studies of another naphthalene derivative provide insights into its structural parameters in both the gaseous and solid states . These findings suggest that 8-Methylnaphthalen-2-ol would likely exhibit unique physical and chemical properties that could be explored through experimental and computational studies.

Scientific Research Applications

Shape-Selective Methylation

Shape-selective methylation of 2-methylnaphthalene (2-MN) has been studied using hydrothermally treated HZSM-5 zeolite catalysts. This research demonstrates that hydrothermal treatment can improve the selectivity to 2,6-dimethylnaphthalene (2,6-DMN) and the overall stability of the process (Zhao et al., 2008).

Oxidation Studies

Studies on the oxidation of various methylnaphthalenes, including 2-methylnaphthalene, reveal the formation of different acetylated derivatives. These findings have implications for understanding the chemical behavior of methylnaphthalenes under oxidative conditions (Greenland et al., 1987).

Microbial Metabolism

The metabolism of 1- and 2-methylnaphthalene by the fungus Cunninghamella elegans has been investigated. This research shows the transformation of these compounds to various hydroxylated and naphthoic acid derivatives, contributing to the understanding of microbial degradation pathways (Cerniglia et al., 1984).

Catalytic Methylation

A study on the catalytic methylation of 2-naphthol using dimethyl carbonate showcases a green approach to producing 2-methoxynaphthalene, an important intermediate in drug production. This research highlights environmentally friendly methods in chemical synthesis (Yadav & Salunke, 2013).

Anaerobic Degradation

The anaerobic degradation of 2-methylnaphthalene in a sulfate-reducing environment has been explored. This work contributes to our understanding of the anaerobic breakdown of aromatic hydrocarbons (Annweiler et al., 2000).

Nitration Mechanism

Research on the nitration of methylnaphthalenes sheds light on the controversial aromatic nitration mechanism, providing insights into electrophilic versus charge-transfer processes in organic chemistry (Tanaka et al., 2000).

Molecular Motions Study

NMR studies have been conducted to understand the molecular motions in solid 8-substituted 1-methylnaphthalenes. This research offers insights into the behavior of these molecules at the atomic level (Imashiro et al., 1983).

properties

IUPAC Name

8-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWYPQPDPTIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499596
Record name 8-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylnaphthalen-2-ol

CAS RN

19393-87-4
Record name 8-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Misawa, M Nodate, T Otomatsu, K Shimizu… - Applied microbiology …, 2011 - Springer
… Thus, 11 was identified to be 8-methylnaphthalen-2-ol. It is likely that 11 was synthesized by dehydration from the direct enzyme product (1R,2S)-8-methyl-1,2-dihydronaphthalene-1,2-…
Number of citations: 33 link.springer.com
AK Swain, K Kolanji, C Stapper, P Ravat - Organic Letters, 2021 - ACS Publications
… Synthesis of enantiopure 1 was achieved in six steps from 8-methylnaphthalen-2-ol (3) as depicted in Scheme 1. Oxidative homocoupling of 3 using Cu-TMEDA catalyst yielded (±)-4 in …
Number of citations: 26 pubs.acs.org
S Xi, J Zhang, Z Guo, Y Zu, Y Liu, G Wang, Y Tang - Synthesis, 2022 - thieme-connect.com
A mechanistically interesting and practical method for the synthesis of functionalized spiro[4.5]decanes is developed, featuring oxidative dearomatization-induced ring expansion of …
Number of citations: 2 www.thieme-connect.com

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